![molecular formula C6H3BrIN3 B2868749 6-溴-2-碘吡唑并[1,5-a]嘧啶 CAS No. 1934625-94-1](/img/structure/B2868749.png)

6-溴-2-碘吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .

Molecular Structure Analysis

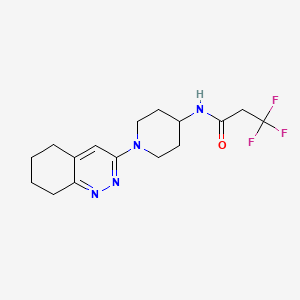

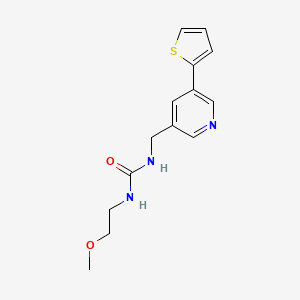

The molecular structure of “6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” consists of a pyrazolo[1,5-a]pyrimidine core with bromine and iodine substituents . The InChI code for this compound is 1S/C6H3BrIN3/c7-4-1-9-6-5 (8)2-10-11 (6)3-4/h1-3H .

Physical And Chemical Properties Analysis

“6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The molecular weight of this compound is 323.92.

科学研究应用

Optical Applications

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine: has been identified as a strategic compound for optical applications. Its simpler and greener synthetic methodology, compared to BODIPYS, and tunable photophysical properties make it a candidate for designing solid-state emitters with good emission intensities .

Antitumor Scaffold

This compound is part of a family of N-heterocyclic compounds that have shown significant potential in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine derivatives are recognized for their anticancer potential and enzymatic inhibitory activity, which could lead to new designs of drugs bearing this core .

Fluorophores for Biological Studies

Due to its photophysical properties, 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine-based fluorophores can be used in studying the dynamics of intracellular processes and as chemosensors. They offer advantages over traditional hydrocarbon-based fluorophores, such as better solubility in green solvents .

Material Science

In material science, the compound’s significant photophysical properties have attracted attention for potential applications in organic light-emitting devices and bio-macromolecular interactions .

Synthetic Methodology

The compound’s synthetic access methodologies allow for structural diversity, making it a potential chelating agent for ions due to the presence of heteroatoms like B, N, O, or S .

Drug Discovery

The structural motif of pyrazolo[1,5-a]pyrimidine, which includes 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine, is a privileged scaffold for combinatorial library design in drug discovery. Its synthetic versatility permits structural modifications, enhancing the potential for creating new therapeutic agents .

Chemosensors

The compound’s ability to act as a chemosensor is particularly valuable in the detection and quantification of ions and molecules, which is crucial in various fields including environmental monitoring and diagnostics .

Organic Synthesis

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine serves as a building block in organic synthesis, contributing to the creation of diverse molecules with potential applications across different branches of chemistry .

作用机制

安全和危害

未来方向

The future directions of “6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” and its derivatives could involve further exploration of their synthesis, properties, and potential applications. Pyrazole derivatives have been recognized for their wide applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, continued research in this area could lead to the discovery of new and improved applications for these compounds .

属性

IUPAC Name |

6-bromo-2-iodopyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTCRKOKXZVMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2868673.png)

amine hydrochloride](/img/structure/B2868674.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2868675.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2868681.png)

![ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2868684.png)

![2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide](/img/structure/B2868685.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2868688.png)